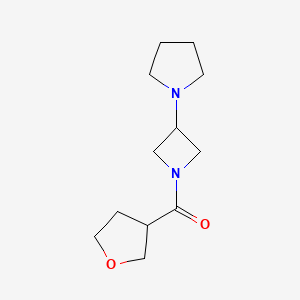

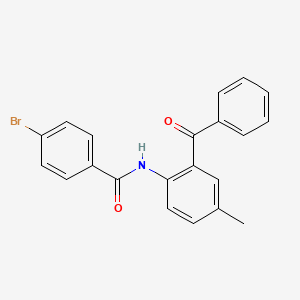

![molecular formula C9H16N4O2S B2856668 Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate CAS No. 2490374-66-6](/img/structure/B2856668.png)

Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

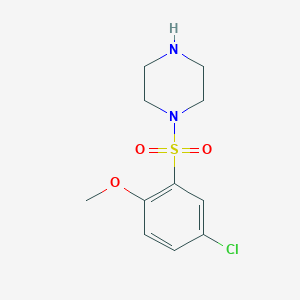

“Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate” is a complex organic compound. It contains a thiadiazole derivative, which is known to inhibit the corrosion of brass in sea water samples .

Synthesis Analysis

The synthesis of this compound could involve several steps. The thiadiazole derivative, 2-Amino-5-tert-butyl-1,3,4-thiadiazole, could be synthesized separately . Tert-butyl carbamate could also be synthesized separately, possibly through a palladium-catalyzed cross-coupling reaction . These two components could then be combined to form the final compound .Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a thiadiazole ring and a carbamate group. The thiadiazole ring includes a five-membered ring with two nitrogen atoms and one sulfur atom . The carbamate group includes a carbonyl (C=O) group and an amine (NH2) group .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to its structure. The thiadiazole ring and the carbamate group could both participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the thiadiazole ring and the carbamate group could influence its properties .Scientific Research Applications

Antibiotic Synthesis

Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate: serves as an essential intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a broad antibacterial spectrum, particularly against Gram-negative bacteria, including multidrug-resistant strains. Researchers have explored different synthetic routes to obtain this intermediate, involving steps such as amination, reduction, esterification, and condensation .

Building Block for Pyrrole Derivatives

The compound finds utility as a building block for the synthesis of tetrasubstituted pyrroles. These pyrroles can be functionalized with ester or ketone groups at the C-3 position. Researchers have harnessed its reactivity to create diverse pyrrole-based molecules with potential applications in drug discovery and materials science .

Exploring Chemical Space via Spiro Derivatives

Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate: serves as a precursor for selective derivations, leading to novel compounds. Specifically, it provides access to spiro derivatives that explore chemical spaces complementary to piperidine ring systems. These derivatives may exhibit unique biological activities or serve as scaffolds for drug development.

Versatile Synthetic Building Block

Researchers have recognized the versatility of 5-amino-pyrazoles, of which our compound is an example. These pyrazoles serve as potent reagents in organic synthesis, enabling the construction of various functional groups. Their applications extend to the synthesis of diverse organic molecules, including pharmaceuticals and agrochemicals .

Asymmetric Synthesis via tert-Butanesulfinamide

While not directly related to our compound, the most extensively used enantiopure tert-butanesulfinamide has emerged as a gold standard for asymmetric N-heterocycle synthesis. Researchers have employed it in conjunction with sulfinimines to create chiral N-heterocycles. Although distinct, this field highlights the importance of reactive intermediates in synthetic chemistry .

Exploring Novel Spiro Ring Systems

Beyond its role in ceftolozane synthesis, our compound contributes to the exploration of novel spiro ring systems. These systems often exhibit unique properties and may find applications in medicinal chemistry, materials science, or catalysis. Researchers continue to investigate their reactivity and potential utility .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate is currently unknown. The compound is a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , which is known to inhibit the corrosion of brass in sea water samples . .

Mode of Action

As a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may share similar chemical properties and interactions

Biochemical Pathways

Given its structural similarity to 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may influence similar biochemical pathways.

Result of Action

As a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole , it may exhibit similar effects.

properties

IUPAC Name |

tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2S/c1-9(2,3)15-8(14)11-5-4-6-12-7(10)16-13-6/h4-5H2,1-3H3,(H,11,14)(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFBGYICKLURLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=NSC(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[2-(5-amino-1,2,4-thiadiazol-3-yl)ethyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

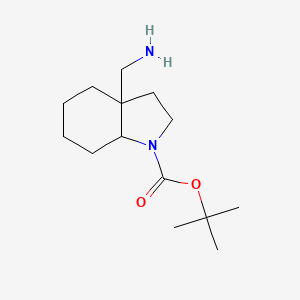

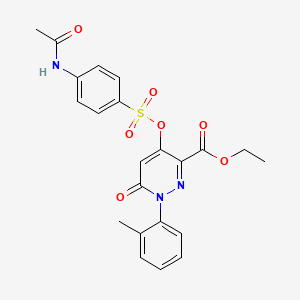

![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)

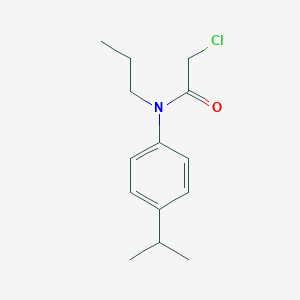

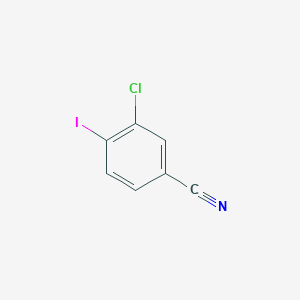

![N-{3-methyl-5-[(E)-2-(5-{[(4-methylbenzyl)amino]sulfonyl}-2-thienyl)vinyl]isoxazol-4-yl}propanamide](/img/structure/B2856607.png)

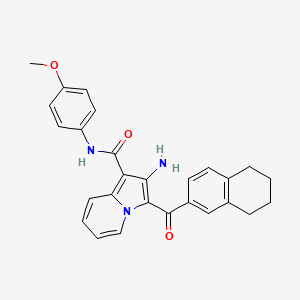

![9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2856608.png)